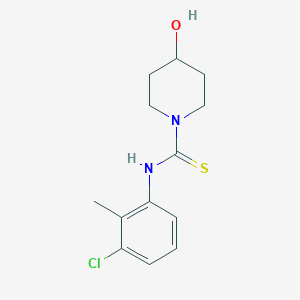

![molecular formula C19H32N6O3 B215828 2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)

2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, MRS2500, and is a potent and selective antagonist of the P2Y1 receptor.

Mécanisme D'action

MRS2500 acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By blocking the activation of this receptor, MRS2500 inhibits downstream signaling pathways that are involved in platelet aggregation, thrombus formation, and other physiological processes.

Biochemical and Physiological Effects:

The biochemical and physiological effects of MRS2500 are primarily related to its ability to inhibit P2Y1 receptor signaling. This compound has been shown to inhibit platelet aggregation, reduce thrombus formation, and decrease bone resorption. Additionally, MRS2500 has been shown to have anti-inflammatory and neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using MRS2500 in lab experiments is its high selectivity for the P2Y1 receptor, which allows for more specific investigations of the role of this receptor in various physiological processes. However, one limitation of using MRS2500 is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Orientations Futures

Future research on MRS2500 could focus on investigating its potential therapeutic applications in the treatment of thrombotic disorders, bone disorders, and neurodegenerative diseases. Additionally, further studies could explore the potential of MRS2500 as a tool for investigating the role of P2Y1 receptor signaling in various physiological processes.

Méthodes De Synthèse

The synthesis of MRS2500 involves several steps, including the condensation of 2,6-dioxopurine with 3-methylbutylamine, followed by the acylation of the resulting product with N-(3-methylbutyl)acetamide. The final product is obtained through purification and isolation using various chromatographic techniques.

Applications De Recherche Scientifique

MRS2500 has been used in various scientific research studies to investigate the role of P2Y1 receptor signaling in various physiological processes. This compound has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic target for the treatment of thrombotic disorders. Additionally, MRS2500 has been used to study the role of P2Y1 receptor signaling in bone remodeling, inflammation, and neuroprotection.

Propriétés

Nom du produit |

2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide |

|---|---|

Formule moléculaire |

C19H32N6O3 |

Poids moléculaire |

392.5 g/mol |

Nom IUPAC |

2-[1,3-dimethyl-8-(3-methylbutylamino)-2,6-dioxopurin-7-yl]-N-(3-methylbutyl)acetamide |

InChI |

InChI=1S/C19H32N6O3/c1-12(2)7-9-20-14(26)11-25-15-16(22-18(25)21-10-8-13(3)4)23(5)19(28)24(6)17(15)27/h12-13H,7-11H2,1-6H3,(H,20,26)(H,21,22) |

Clé InChI |

GRTFGBXAUCZYHY-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC1=NC2=C(N1CC(=O)NCCC(C)C)C(=O)N(C(=O)N2C)C |

SMILES canonique |

CC(C)CCNC1=NC2=C(N1CC(=O)NCCC(C)C)C(=O)N(C(=O)N2C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate](/img/structure/B215748.png)

![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)

![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)

![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)

![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)

![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)